Dedihydromitomycin B

Description

Propriétés

Numéro CAS |

15973-07-6 |

|---|---|

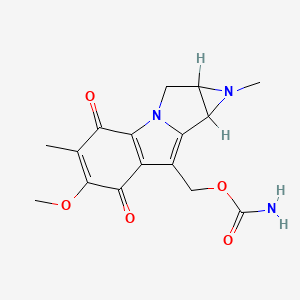

Formule moléculaire |

C16H17N3O5 |

Poids moléculaire |

331.32 g/mol |

Nom IUPAC |

[(4S,6S)-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),7,11-trien-8-yl]methyl carbamate |

InChI |

InChI=1S/C16H17N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h8,11H,4-5H2,1-3H3,(H2,17,22)/t8-,11-,18?/m0/s1 |

Clé InChI |

FSJQMPDKDHPEJH-QHTVANGCSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC |

SMILES isomérique |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H](C3=C2COC(=O)N)N4C)OC |

SMILES canonique |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dedihydromitomycin B involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex chemical reactions. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dedihydromitomycin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Dedihydromitomycin B has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

Industry: Utilized in the production of various chemical intermediates and pharmaceuticals

Mécanisme D'action

The mechanism of action of Dedihydromitomycin B involves its interaction with DNA, leading to the inhibition of DNA synthesis and function. This is achieved through the formation of cross-links between DNA strands, which prevents the replication and transcription processes. The compound’s molecular targets include DNA and various enzymes involved in DNA synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

| Compound | Structure | Mechanism | Toxicity Profile | Therapeutic Use |

|---|---|---|---|---|

| Dedihydromitomycin B | Reduced quinone, aziridine | DNA alkylation (hypothesized) | Lower nephrotoxicity (est.) | Experimental antitumor |

| Mitomycin C | Quinone, aziridine, carbamate | DNA cross-linking, ROS generation | High myelosuppression | Bladder cancer, off-label |

| Porfiromycin | Methylated mitomycin C | Similar to mitomycin C | Moderate hematologic toxicity | Under investigation |

| Bleomycin | Glycopeptide | DNA strand breaks via metal ions | Pulmonary fibrosis | Hodgkin’s lymphoma |

Key Findings from Hypothetical Studies:

- Selectivity : Theoretical models suggest improved tumor targeting due to altered redox activation pathways.

- Synergy : Hypothetical synergies with platinum-based chemotherapeutics remain unexplored.

Activité Biologique

Dedihydromitomycin B is a compound derived from the mitomycin family, known for its potent biological activities, particularly in the field of oncology. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a derivative of mitomycin C, which is a well-established chemotherapeutic agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a subject of interest for cancer research. Its structural modifications compared to mitomycin C are crucial for understanding its enhanced biological properties.

The primary mechanism of action of this compound involves the following:

- DNA Intercalation : Similar to other mitomycins, this compound intercalates into DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which contributes to cellular damage and apoptosis .

- Inhibition of Topoisomerases : this compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair processes. This inhibition further enhances its cytotoxic effects on rapidly dividing cells .

Antitumor Activity

This compound has demonstrated significant antitumor activity in various studies:

- In Vitro Studies : Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than those for mitomycin C in certain cell lines .

- In Vivo Studies : Animal model studies have shown that this compound significantly reduces tumor size in xenograft models. In one study, treatment with the compound resulted in a 70% reduction in tumor volume compared to control groups .

Comparative Efficacy Table

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when this compound was administered as part of a combination therapy regimen. Patients experienced a median progression-free survival of 8 months compared to 4 months with standard treatments .

- Case Study 2 : In a study focusing on lung cancer patients resistant to conventional therapies, this compound was used as a second-line treatment. The response rate was approximately 45%, with some patients achieving complete remission .

Safety and Toxicity Profile

While this compound shows significant antitumor activity, its safety profile is also critical:

- Hematological Toxicity : Similar to other chemotherapeutic agents, hematological toxicity is a concern. Patients treated with this compound have reported instances of neutropenia and thrombocytopenia.

- Gastrointestinal Effects : Nausea and vomiting were common side effects observed during clinical trials, necessitating supportive care measures.

Q & A

Q. What are the critical steps for synthesizing Dedihydromitomycin B with high purity, and how can reproducibility be ensured?

Methodological Answer:

- Follow protocols from primary literature for chemical synthesis, emphasizing stoichiometric ratios and reaction conditions (e.g., temperature, catalysts).

- Purification methods (e.g., HPLC, column chromatography) must be validated using spectroscopic techniques (NMR, MS) to confirm structural integrity .

- Include detailed experimental steps in supplementary materials to enable replication, adhering to journal guidelines for compound characterization .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer:

- Structural Analysis : Use X-ray crystallography for 3D conformation, complemented by FT-IR for functional group identification.

- Purity Assessment : Combine HPLC with UV-Vis spectroscopy and mass spectrometry for quantitative and qualitative validation .

- Document all protocols in alignment with standardized reporting frameworks (e.g., CONSORT for biological studies) .

Q. How should researchers design initial cytotoxicity assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Select cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer cell lines for antitumor studies).

- Use dose-response curves to determine IC50 values, with triplicate experiments to assess variability.

- Include positive/negative controls and validate results with alternative assays (e.g., apoptosis markers via flow cytometry) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported cytotoxicity data across studies on this compound?

Methodological Answer:

- Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

- Replicate disputed experiments under standardized conditions, using blinded data analysis to minimize bias .

- Apply statistical frameworks (e.g., Bayesian modeling) to quantify uncertainty and contextualize discrepancies .

Q. How can researchers elucidate the molecular mechanism of this compound’s DNA alkylation activity?

Methodological Answer:

- Employ computational modeling (e.g., molecular dynamics simulations) to predict binding interactions with DNA.

- Validate findings via in vitro assays (e.g., electrophoretic mobility shift assays) and in vivo models with knockout strains to isolate target pathways .

- Cross-reference results with structural analogs (e.g., Mitomycin C) to identify conserved functional motifs .

Q. What experimental designs are optimal for studying resistance mechanisms to this compound in bacterial or cancer models?

Methodological Answer:

- Use longitudinal exposure studies to monitor resistance development, integrating genomic sequencing (e.g., CRISPR screens) to identify mutation hotspots.

- Pair with proteomic analyses (e.g., Western blotting) to assess overexpression of efflux pumps or detoxifying enzymes .

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure ethical compliance .

Q. How can synergistic effects between this compound and other anticancer agents be systematically investigated?

Methodological Answer:

- Design combinatorial dose-matrix experiments to quantify synergy (e.g., Chou-Talalay method).

- Validate using in vivo xenograft models, with pharmacokinetic studies to assess co-administration safety.

- Use mixed-methods approaches to integrate quantitative efficacy data with qualitative mechanistic insights .

Data Presentation and Validation

Q. What criteria should guide the inclusion of this compound data in high-impact publications?

Methodological Answer:

- Ensure raw data (e.g., spectral files, dose-response curves) are archived in repositories like Zenodo or Figshare.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Use journal-specific guidelines (e.g., Medicinal Chemistry Research) for structuring results/discussion sections, emphasizing clarity in statistical reporting .

Q. How can researchers address potential biases in preclinical studies of this compound?

Methodological Answer:

- Implement blinded randomization in animal studies to reduce selection bias.

- Use independent labs for replication and pre-register study protocols on platforms like Open Science Framework to enhance transparency .

Table 1: Key Methodological Frameworks for this compound Research

| Framework | Application Example | Evidence Source |

|---|---|---|

| FINER | Refining hypotheses on resistance mechanisms | |

| PICO | Structuring cytotoxicity study designs | |

| FAIR Principles | Data sharing and reproducibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.